2-{[(3-PHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl linkage to a 3-phenylpropylamine group.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(14-10-4-5-11-15(14)17(20)21)18-12-6-9-13-7-2-1-3-8-13/h1-3,7-8,14-15H,4-6,9-12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOAONYPFKALKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenylpropyl)amino]carbonyl}-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The phenylpropylamine moiety can interact with enzymes or receptors, influencing biological pathways. The carboxylic acid group may also play a role in binding to active sites or facilitating chemical reactions within biological systems.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related cyclohexanecarboxylic acid derivatives:
*Inferred based on structural similarity.
Key Observations:
Fluorinated analogs (e.g., ) may exhibit stronger hydrogen bonding and metabolic stability due to fluorine’s electronegativity. Ketone-containing derivatives (e.g., ) introduce polar carbonyl groups, altering solubility and reactivity.
Molecular Weight :
- The target compound (~302 Da) falls within the typical range for bioactive molecules, whereas smaller analogs (e.g., ) might have better bioavailability.
Q & A
Q. Basic Characterization :
- FT-IR Spectroscopy : Identify carbonyl stretching frequencies (amide C=O ~1650–1700 cm⁻¹; carboxylic acid C=O ~1700–1750 cm⁻¹) to confirm functional groups .
- NMR Analysis : Use ¹H/¹³C NMR to resolve cyclohexane chair conformations and phenylpropyl side-chain dynamics. highlights coupling constants (e.g., J values) to distinguish axial/equatorial substituents .
Advanced Analysis : - Quantum Computational Modeling : Employ DFT calculations (B3LYP/6-311++G(d,p)) to predict vibrational spectra, electron density maps, and steric interactions (as demonstrated for cyclopentane analogs in ) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability.
What methodologies address discrepancies in stereoisomer ratios during synthesis?
Q. Basic Resolution :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. references chiral separation of ramipril derivatives with similar stereocenters .
Advanced Strategies : - Asymmetric Catalysis : Apply organocatalysts (e.g., proline derivatives) to enforce enantioselectivity during amide bond formation.
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor thermodynamically stable stereoisomers.
How can stability and degradation pathways be evaluated under varying conditions?
Q. Basic Stability Testing :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via HPLC-UV (210–254 nm) .
Advanced Mechanistic Analysis : - LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amide bonds or decarboxylation) and propose pathways. emphasizes impurity profiling for structurally related pharmaceuticals .
- Accelerated Stability Modeling : Use Arrhenius equations to predict shelf-life under long-term storage conditions.
What computational tools predict biological target interactions for this compound?
Q. Basic Docking Studies :
- AutoDock Vina or Schrödinger Glide : Perform rigid/flexible docking against targets like angiotensin-converting enzyme (ACE), given structural similarities to ramipril derivatives () .
Advanced Simulations : - Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA/GBSA). validates MD for cyclopentane-carboxylic acid analogs .
How can lipophilicity and membrane permeability be experimentally determined?
Q. Basic Method :
- HPLC-Derived logP : Measure capacity factor (k) using a C18 column and isocratic elution (methanol/water). Convert to logP via calibration with reference standards () .
Advanced Techniques : - Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion using lipid-coated filters, critical for predicting blood-brain barrier penetration.
What strategies mitigate batch-to-batch variability in purity and yield?
Q. Basic Quality Control :
- In-Process Controls (IPC) : Monitor reaction completion with TLC or inline IR spectroscopy.
Advanced Process Analytical Technology (PAT) : - NIR Spectroscopy : Implement real-time monitoring of reaction parameters (e.g., reagent concentrations) to ensure consistency (as per ICH Q13 guidelines).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
